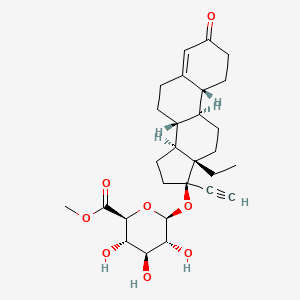
rac Ketoprofen Glucuronide Allyl Ester-13CD3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Ketoprofen Glucuronide Allyl Ester-13CD3: is a biochemical compound used primarily in proteomics research. It is a derivative of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound has a molecular formula of C2413CH23D3O9 and a molecular weight of 474.48 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac Ketoprofen Glucuronide Allyl Ester-13CD3 involves multiple steps, starting from ketoprofen. The process includes glucuronidation, where ketoprofen is conjugated with glucuronic acid, followed by esterification with allyl alcohol. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
rac Ketoprofen Glucuronide Allyl Ester-13CD3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of ketoprofen, such as ketoprofen alcohols, ketones, and substituted esters .
Wissenschaftliche Forschungsanwendungen
rac Ketoprofen Glucuronide Allyl Ester-13CD3 is widely used in scientific research, particularly in:
Chemistry: As a model compound for studying esterification and glucuronidation reactions.
Biology: In proteomics research to study protein interactions and modifications.
Medicine: As a reference standard in pharmacokinetic studies to understand the metabolism of ketoprofen.
Industry: In the development of new NSAID derivatives with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of rac Ketoprofen Glucuronide Allyl Ester-13CD3 involves its interaction with specific enzymes and proteins. The glucuronide moiety allows it to be recognized and metabolized by glucuronidase enzymes, leading to the release of active ketoprofen. The molecular targets include cyclooxygenase (COX) enzymes, which are inhibited by ketoprofen, reducing inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac Ketoprofen-13C,d3 Acyl-Beta-D-glucuronide: Another glucuronide derivative of ketoprofen, used in similar research applications.
Ketoprofen Methyl Ester: A simpler ester derivative of ketoprofen, used in pharmacological studies.
Uniqueness
rac Ketoprofen Glucuronide Allyl Ester-13CD3 is unique due to its specific glucuronide and allyl ester modifications, which provide distinct properties for research applications. Its deuterium labeling (13CD3) also makes it valuable in mass spectrometry studies for tracking metabolic pathways .
Eigenschaften
Molekularformel |
C25H26O9 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H26O9/c1-3-12-32-24(31)22-20(28)19(27)21(29)25(33-22)34-23(30)14(2)16-10-7-11-17(13-16)18(26)15-8-5-4-6-9-15/h3-11,13-14,19-22,25,27-29H,1,12H2,2H3/t14?,19-,20-,21+,22-,25-/m0/s1/i2+1D3 |
InChI-Schlüssel |
OZBPANSTJDBACD-LZQCWBLXSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


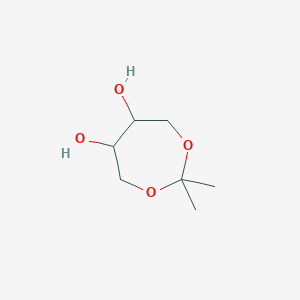
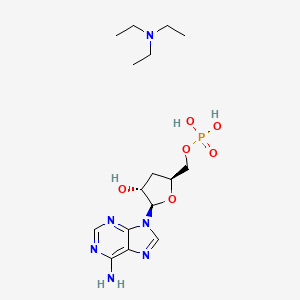
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

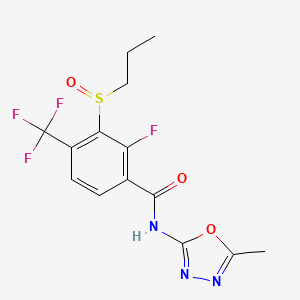
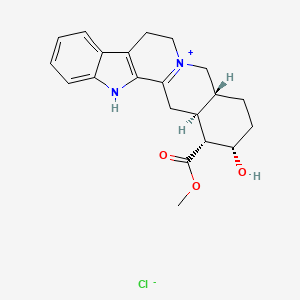

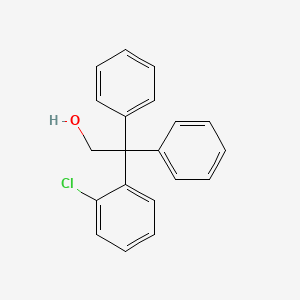
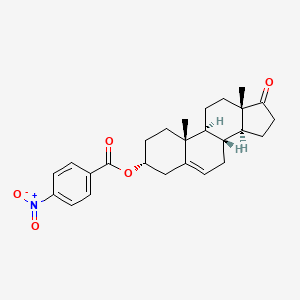
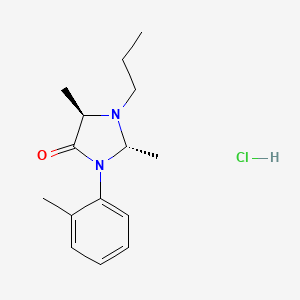
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
